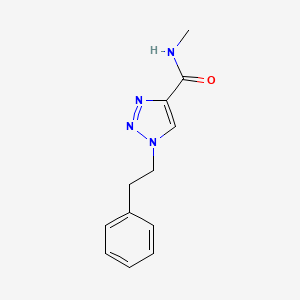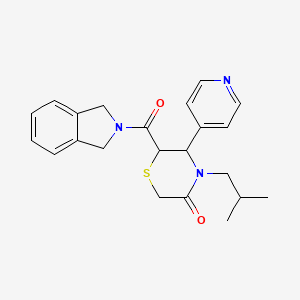![molecular formula C18H24N4O B6454141 1-{5-[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}ethan-1-one CAS No. 2549041-47-4](/img/structure/B6454141.png)
1-{5-[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 1-{5-[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}ethan-1-one is an intricate organic molecule, notable for its unique structural framework combining benzodiazole and octahydropyrrolopyrrole moieties. This combination imparts various chemical and biological properties to the compound, making it relevant in diverse research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{5-[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}ethan-1-one can be achieved through multi-step organic reactions involving key intermediates such as 1H-1,3-benzodiazole derivatives and octahydropyrrolo[3,4-c]pyrrole compounds. Typical reaction conditions involve:
Starting Materials: Suitable derivatives of benzodiazole and pyrrolo compounds.
Catalysts: Transition metal catalysts (e.g., palladium or nickel complexes).
Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Reaction Conditions: The reactions often require controlled temperatures (0-100°C) and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound involves:
Optimized Reaction Conditions: Scaling up the reaction using continuous flow reactors for better control and efficiency.
Purification: Techniques like crystallization, column chromatography, and recrystallization to obtain pure product.
Quality Control: Analytical methods such as HPLC, NMR, and mass spectrometry to ensure product consistency and purity.
Chemical Reactions Analysis
Types of Reactions: 1-{5-[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}ethan-1-one undergoes various reactions, including:
Oxidation: Oxidative transformation often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reductive reactions with reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions, facilitated by bases or acids.
Cyclization: Intramolecular reactions forming additional ring structures, using suitable catalysts.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Transition metal complexes, strong acids or bases depending on the reaction type.
Major Products: Reactions yield various products, including functionalized derivatives with altered biological or chemical properties, potentially forming new cyclic compounds or rearranged structures.
Scientific Research Applications
1-{5-[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}ethan-1-one has broad applications in:
Chemistry: Used as a building block for the synthesis of complex molecules, aiding in the study of reaction mechanisms and the development of new synthetic methods.
Biology: Investigated for its potential interactions with biological macromolecules, possibly acting as inhibitors or activators of specific enzymes or receptors.
Medicine: Explored for therapeutic properties, such as antimicrobial, anticancer, or anti-inflammatory activities, thanks to its bioactive moieties.
Industry: Applied in materials science for creating new polymers or as a component in advanced materials with specific properties like conductivity or fluorescence.
Mechanism of Action
The mechanism of action for 1-{5-[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}ethan-1-one involves:
Molecular Targets: Binding to specific proteins or enzymes, potentially altering their function.
Pathways Involved: Modulation of biochemical pathways, such as signal transduction, metabolic pathways, or gene expression, depending on its interaction with cellular components.
Biological Effects: These interactions may result in changes in cell behavior, inhibition of pathogen growth, or modulation of immune responses.
Comparison with Similar Compounds
Benzodiazole Derivatives: Compounds like 2-methyl-1H-benzimidazole or 2-phenylbenzimidazole, sharing the benzodiazole core but differing in side chains and functional groups.
Pyrrolopyrrole Compounds: Molecules such as pyrrolo[3,4-b]pyrrole-5,6-dione, which share the pyrrolo structure but have different chemical environments and properties.
Unique Aspects:
Structural Uniqueness: The combination of benzodiazole and octahydropyrrolo[3,4-c]pyrrol cores in 1-{5-[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}ethan-1-one provides distinct chemical properties not found in simpler analogs.
Versatile Applications: Its unique structural features allow for diverse biological and chemical interactions, expanding its potential use in various research fields.
That's a comprehensive overview of this compound. Anything you'd like to add or delve deeper into?
Properties
IUPAC Name |
1-[2-(1-propan-2-ylbenzimidazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O/c1-12(2)22-17-7-5-4-6-16(17)19-18(22)21-10-14-8-20(13(3)23)9-15(14)11-21/h4-7,12,14-15H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTBLGBISKVQNTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1N3CC4CN(CC4C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6454058.png)

![2-{4-[6-(cyclopentyloxy)pyridine-3-carbonyl]piperazin-1-yl}-5-fluoro-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B6454075.png)

![5-fluoro-6-methyl-2-(4-{2-[3-(trifluoromethyl)phenyl]acetyl}piperazin-1-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6454102.png)
![2-{[2-(ethanesulfonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}-5-methylpyrimidine](/img/structure/B6454104.png)
![1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-N-cyclohexyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6454107.png)
![2-[5-(cyclohex-3-ene-1-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole](/img/structure/B6454114.png)
![3-methyl-2-[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]-4,5,6,7-tetrahydro-2H-indazole](/img/structure/B6454122.png)
![5-fluoro-2-[4-(5-fluoro-4-methylpyridine-2-carbonyl)piperazin-1-yl]-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B6454129.png)

![5-fluoro-6-methyl-2-[4-(4,5,6,7-tetrahydro-2,1-benzoxazole-3-carbonyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6454137.png)
![2-{4-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperazin-1-yl}-5-fluoro-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B6454143.png)
![2-{4-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]piperazin-1-yl}-5-fluoro-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B6454151.png)
